N-a-Z-L-arginine-4-nitroanilidehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

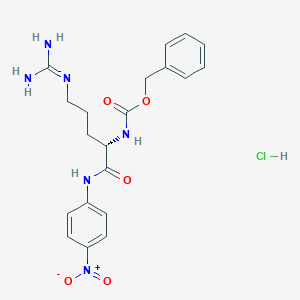

N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN6O5 and its molecular weight is 464.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride, primarily targets proteolytic enzymes such as trypsin, actinidin, and papain . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

This compound acts as a chromogenic substrate for the aforementioned proteolytic enzymes . When these enzymes act on the compound, they cleave it at specific sites, leading to the release of a chromophore. The chromophore can be detected and measured, providing a quantitative readout of enzyme activity.

Biochemical Pathways

The primary biochemical pathway involved is the proteolytic pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids, which can then be utilized by the body for various functions. The action of this compound in this pathway helps in the quantitative measurement of the activity of the proteolytic enzymes.

Result of Action

The action of this compound results in the release of a chromophore . This chromophore can be detected and quantified, providing a measure of the activity of the proteolytic enzymes. This can be useful in various research and diagnostic applications where the activity of these enzymes needs to be assessed.

Análisis Bioquímico

Biochemical Properties

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” plays a significant role in biochemical reactions. It interacts with arginase enzymes, which are crucial in the urea cycle. The hydrolysis of “this compound” at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with arginase enzymes. The hydrolysis of this compound at the bond between the arginine and the p-nitroanilide moieties releases the chromophore p-nitroaniline . This process can be used to measure the activity of arginase enzymes, providing insight into the functioning of the urea cycle.

Actividad Biológica

N-α-Z-L-arginine-4-nitroanilide hydrochloride (commonly referred to as L-BAPA) is a synthetic compound widely used in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes such as trypsin and chymotrypsin. Its biological activity is attributed to its structural features, particularly the presence of the nitroanilide moiety, which plays a crucial role in enzymatic reactions and biological interactions.

- Chemical Name : N-α-Z-L-arginine-4-nitroanilide hydrochloride

- Molecular Formula : C₁₄H₁₈ClN₅O₃

- Molecular Weight : 327.78 g/mol

- Solubility : Soluble in water and acetone, with a concentration of 50 mg/mL in a 1:1 mixture of both solvents.

L-BAPA acts as a substrate for serine proteases, which cleave peptide bonds at the carboxyl side of lysine or arginine residues. The cleavage results in the release of a chromogenic product that can be quantitatively measured, allowing researchers to assess enzyme activity.

1. Protease Activity Assays

L-BAPA is primarily utilized in assays to measure the activity of proteolytic enzymes:

- Trypsin and Chymotrypsin Assays : It serves as a substrate to quantify enzyme activity in various biological samples, including pancreatic tissue homogenates and enzymatic extracts from microorganisms like M. tenellum .

| Enzyme | Substrate Used | Detection Method |

|---|---|---|

| Trypsin | L-BAPA | Colorimetric assay |

| Chymotrypsin | L-BAPA | Colorimetric assay |

2. Antibacterial Activity

Recent studies have indicated that nitro compounds, including L-BAPA, exhibit antibacterial properties. The presence of the nitro group can enhance interaction with bacterial proteins, potentially leading to inhibition of bacterial growth .

3. Anti-inflammatory Effects

Nitro compounds are known to participate in anti-inflammatory pathways. They can modulate cellular signaling by interacting with specific proteins involved in inflammation . The reduction products of nitro groups may also play roles in cellular protection against oxidative stress.

Case Study 1: Enzymatic Activity Evaluation

In a study evaluating the enzymatic activity of trypsin using L-BAPA as a substrate, researchers observed that varying concentrations of L-BAPA could effectively measure trypsin activity across different biological samples. The results indicated a direct correlation between substrate concentration and enzyme activity, demonstrating its utility in protease assays .

Case Study 2: Antibacterial Screening

A screening study utilizing L-BAPA found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the potential for developing new antibacterial agents based on nitro-substituted amino acids .

Propiedades

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODAFEYYSLICID-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542374 |

Source

|

| Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59188-53-3 |

Source

|

| Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.